(R)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride
Overview
Description
®-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and its potential applications in medicinal chemistry. The compound is characterized by the presence of an amino group, a hydroxymethyl group, and a carboxylic acid group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-glyceraldehyde.
Amination: The precursor undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of ®-3-Amino-2-(formyl)propanoic acid or ®-3-Amino-2-(carboxy)propanoic acid.
Reduction: Formation of ®-3-Amino-2-(hydroxymethyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme mechanisms and protein synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play crucial roles in binding to active sites and modulating biological activity. The compound can act as a substrate, inhibitor, or activator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride: The enantiomer of the compound, with similar but distinct biological activities.
3-Amino-2-(hydroxymethyl)propanoic acid: The non-chiral version, lacking the specific stereochemistry.
2-Amino-3-(hydroxymethyl)propanoic acid: A positional isomer with different chemical properties.
Uniqueness
®-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments in biological systems makes it a valuable compound in medicinal chemistry and biochemistry.
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQITWXCRNNDVQH-AENDTGMFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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